Piperoxan

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Piperoxan involves the condensation of catechol with epichlorohydrin in the presence of an aqueous base. This reaction proceeds with the opening of the oxirane ring by the phenoxide anion, leading to 2-hydroxymethyl-1,4-benzodioxane. Halogenation with thionyl chloride gives 2-chloromethyl-1,4-benzodioxane, and displacement of the leaving group by piperidine completes the synthesis of this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Piperoxan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Treatment of Hypertension

Piperoxan is utilized in the management of hypertension, particularly in cases associated with pheochromocytoma. This condition involves tumors that secrete catecholamines, leading to elevated blood pressure. The administration of this compound can help differentiate between pheochromocytoma and other forms of hypertension by observing the drug's effects on blood pressure levels. Studies have shown that patients with pheochromocytoma experience a significant drop in blood pressure following this compound administration, whereas those with other types of hypertension do not exhibit this response .

Diagnostic Aid for Pheochromocytoma

The use of this compound as a diagnostic tool for pheochromocytoma has been well-documented. The this compound test involves measuring blood pressure responses after administering the drug. A marked decrease in blood pressure indicates the presence of pheochromocytoma due to its specific action on catecholamine release .

Pharmacokinetic Studies

Recent studies have focused on the enantioseparation of this compound using capillary electrophoresis. This method allows researchers to obtain enantiomerically pure samples, which are crucial for pharmacokinetic and pharmacodynamic studies. The ability to separate enantiomers enhances the understanding of the compound's effects and mechanisms at a molecular level .

Neuropharmacological Research

This compound has been employed in neuropharmacological studies to investigate its effects on catecholamine release in neuronal tissues. For instance, experiments have shown that this compound can significantly increase catecholamine release when applied to stimulated neuronal preparations, suggesting its potential role in modulating neurotransmitter dynamics .

Comparative Data on this compound Applications

Case Study: Diagnostic Efficacy

A notable case involved a patient with suspected pheochromocytoma who underwent the this compound test. The patient exhibited a significant decrease in blood pressure post-administration, confirming the diagnosis of pheochromocytoma. This case underscores the utility of this compound in clinical diagnostics .

Case Study: Pharmacokinetic Investigation

In a study aimed at understanding the pharmacokinetics of this compound, researchers utilized capillary electrophoresis to separate its enantiomers successfully. The findings indicated that one enantiomer exhibited greater efficacy than the other, providing insights into its therapeutic potential and guiding future drug development efforts .

Mecanismo De Acción

Piperoxan exerts its effects by antagonizing histamine at H1-receptors, thereby preventing histamine-induced bronchospasm. It also acts as an α-adrenergic blocking agent, inhibiting the action of adrenergic neurotransmitters . The molecular targets include H1-receptors and α-adrenergic receptors, and the pathways involved are related to histamine and adrenergic signaling.

Comparación Con Compuestos Similares

Piperoxan is unique among antihistamines due to its dual action as an antihistamine and α-adrenergic blocking agent. Similar compounds include:

Phenbenzamine: The first antihistamine to be marketed for medical use.

Diphenhydramine: A widely used first-generation antihistamine.

Chlorpheniramine: Another first-generation antihistamine with similar properties.

This compound’s uniqueness lies in its historical significance as the first discovered antihistamine and its dual pharmacological actions.

Actividad Biológica

Piperoxan, a piperidine derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by recent research findings and data.

Overview of this compound

This compound (chemical structure: CHNO) is primarily recognized as a non-selective antagonist of adrenergic receptors. It was initially synthesized for its antihistaminic properties but has since been evaluated for various other biological activities.

This compound acts primarily as an antagonist at alpha-adrenergic receptors, influencing neurotransmitter uptake and release. Research indicates that it inhibits the uptake of noradrenaline in the splenic vasculature, demonstrating a dose-dependent effect on vascular responses to noradrenaline . This mechanism underlies its potential in managing conditions influenced by adrenergic activity.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antihypertensive Effects : By blocking adrenergic receptors, this compound can lower blood pressure through vasodilation.

- Antidepressant Properties : Some studies suggest that this compound may have mood-enhancing effects, potentially linked to its action on neurotransmitter systems.

- Antitumor Activity : Recent investigations have indicated that this compound derivatives possess anticancer properties. For instance, modified piperidine derivatives have shown effectiveness against various cancer cell lines .

- Antimicrobial Effects : this compound has demonstrated antibacterial activity against certain strains of bacteria, indicating its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities of this compound

Case Studies and Research Findings

- Antitumor Activity : A study evaluating the effects of synthesized this compound derivatives showed promising results in inhibiting tumor cell proliferation. The derivatives were tested against various cancer cell lines, revealing IC values significantly lower than those of traditional chemotherapeutics .

- Vascular Response Modulation : In a controlled experiment, this compound was administered to assess its impact on vascular responses to noradrenaline. The results indicated a marked inhibition in splenic vasculature responses, supporting its role as an adrenergic antagonist .

- Antimicrobial Efficacy : Research highlighted the antibacterial properties of this compound against multiple bacterial strains. The minimum inhibitory concentrations (MICs) were determined, with some derivatives exhibiting MIC values as low as 0.5 µg/mL against resistant strains .

Propiedades

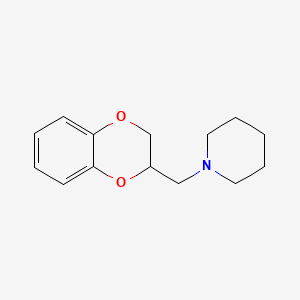

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12/h2-3,6-7,12H,1,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKMMUBOEFYJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2COC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046269 | |

| Record name | Piperoxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-39-2 | |

| Record name | Piperoxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperoxan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperoxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPEROXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZCS27634Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.